N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide typically involves a multi-step process. The initial step often includes the formation of the 1,3,4-oxadiazole ring system. This can be achieved by the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative. Following this, the thiophene ring is introduced through a thiolation reaction. The piperidine ring is then attached via a carbonylation process involving an acid chloride intermediate. The final step involves the acetylation of the amine group, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using automated continuous flow reactors. This allows for precise control of reaction conditions, minimizing by-products and maximizing yield. Industrial methods might also employ advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide can undergo various types of chemical reactions:
Oxidation: : This compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene moiety.
Reduction: : The oxadiazole ring may be reduced under specific conditions to yield different heterocyclic structures.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH₄) as a reducing agent.
Substitution: : Conditions may involve the use of Lewis acids like aluminum chloride (AlCl₃) to facilitate the reaction.
Major Products
The major products of these reactions vary based on the specific conditions and reagents used but typically include oxidized forms, reduced heterocycles, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide serves as a valuable intermediate in the synthesis of more complex molecules. Its structural features make it useful in designing ligands for metal-catalyzed reactions.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a building block in the synthesis of potential drug candidates. Its ability to interact with biological macromolecules makes it a subject of interest in bioconjugation studies.
Medicine
Medically, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases due to its interaction with specific molecular targets within the body.
Industry
In industry, this compound can be used in the development of advanced materials, including polymers and nanomaterials. Its unique structural attributes contribute to the development of materials with desirable properties.
Mechanism of Action
The mechanism of action of N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and thiophene moiety are believed to play crucial roles in binding to these targets, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide include other derivatives containing the 1,3,4-oxadiazole ring system, such as:
N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyridine-1-carbonyl)phenyl)acetamide
N-(4-(3-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide
Uniqueness
What sets this compound apart is its specific combination of a thiophene group and a piperidine moiety within the same molecule. This unique structural arrangement may confer distinct physicochemical properties and biological activities not observed in closely related compounds.
This compound stands as an example of the intricate and fascinating world of synthetic organic chemistry, opening avenues for scientific exploration across various fields.
Properties
IUPAC Name |
N-[4-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13(25)21-17-6-4-14(5-7-17)20(26)24-9-2-3-15(11-24)18-22-23-19(27-18)16-8-10-28-12-16/h4-8,10,12,15H,2-3,9,11H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGXKEUFBRGPFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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